D-Arabinose-2-d

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

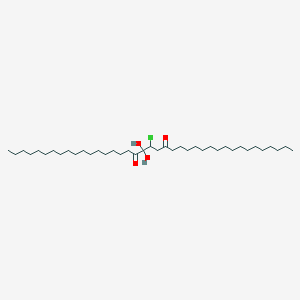

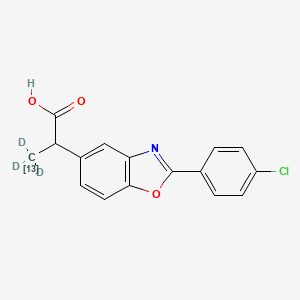

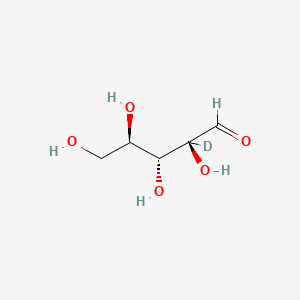

D-Arabinose-2-d is a pentose analog of D-ribose that is a constituent of mycobacterial cell wall arabinogalactans . It is also a substrate for D-erythroascorbic acid synthesis in yeast . The molecular formula of this compound is C5H10O5 .

Synthesis Analysis

D-Arabinose can be synthesized from glucose through the Wohl degradation . A novel non-phosphorylative pathway of pentose metabolism from bacteria has been reported, which involves the conversion of pentoses to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .Molecular Structure Analysis

The molecular weight of this compound is 151.14 g/mol . The InChI string is InChI=1S/C5H10O5/c6-1-3 (8)5 (10)4 (9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D .Chemical Reactions Analysis

The aldose sugar in the pyranose form is oxidized to aldonolactone, when a hydride from C1 of aldose is transferred to C4 of the nicotinamide ring, which is facilitated by proton abstraction from the hydroxyl group at C1 of the sugar ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.14 g/mol, an XLogP3 of -2.3, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 151.05910016 g/mol, a monoisotopic mass of 151.05910016 g/mol, a topological polar surface area of 98 Ų, a heavy atom count of 10, and a complexity of 104 .科学的研究の応用

Production of Novel Fermentation Products : D-Arabinose can be used for the production of unique fermentation products. For instance, it was found that Caldicellulosiruptor saccharolyticus, a thermophilic cellulose-degrading bacterium, produced ethylene glycol when grown on D-Arabinose. This suggests potential industrial applications in producing biofuels and other bioproducts from lignocellulosic biomass (Isern et al., 2013).

Applications in Pharmaceutical and Food Industries : L-Arabinose isomerase, an enzyme that can convert L-Arabinose into L-Ribulose, has been explored for its potential in the biotechnological production of rare sugars like D-tagatose. D-Tagatose has applications in pharmaceutical and agro-food industries (Rhimi et al., 2011).

Biosynthesis in Microorganisms : The biosynthesis of D-Arabinose in microorganisms like Mycobacterium smegmatis has been studied, revealing insights into the conversion of D-glucose to D-arabinose, which is significant as D-Arabinose is not found in mammalian cells. This understanding could be useful for drug development (Klutts et al., 2002).

Enzyme Characterization for Industrial Applications : The characterization of L-Arabinose isomerase from different sources, such as Shewanella sp. ANA-3 and Clostridium hylemonae, for D-tagatose production demonstrates the potential of these enzymes in industrial applications, particularly as functional sweeteners (Rhimi et al., 2011; Nguyen et al., 2018).

Metabolic Pathway Engineering : Research on modifying metabolic pathways in organisms like Corynebacterium glutamicum for simultaneous utilization of D-glucose and L-Arabinose at the same rate highlights the potential of metabolic engineering in improving the efficiency of biofuel production (Kawaguchi et al., 2018).

作用機序

Target of Action

D-Arabinose-2-d primarily targets the AraC protein , which regulates the L-arabinose operon in Escherichia coli . This protein plays a crucial role in controlling the physiological aspects of the arabinose operon . In addition, this compound has been found to interact with p38 MAPK signaling in breast cancer cells .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, in the presence of this compound, the AraC protein exhibits a “light switch mechanism,” which explains many of the protein’s properties . In breast cancer cells, this compound is associated with the induction of autophagy and the activation of the p38 MAPK signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. In the arabinose operon, it is involved in the conversion of L-arabinose to D-xylulose-5-phosphate . This product then enters the pentose phosphate pathway . In breast cancer cells, this compound is associated with the activation of the p38 MAPK signaling pathway .

Pharmacokinetics

Research has shown that arabinosylation of recombinant human immunoglobulin-based protein therapeutics can increase fcgriiia signaling and significantly enhance the levels of antibody-dependent cell-mediated cytotoxicity (adcc) .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it triggers cell cycle arrest by inducing autophagy in breast cancer cells . It also plays a role in the regulation of the arabinose operon in Escherichia coli .

Safety and Hazards

When handling D-Arabinose-2-d, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Arabinose is a valuable alternative in low-calorie foods as well as excipients or co-crystallization agents in pharmaceutical formulations . The discovery of enzymes that cleave the D-arabinan core of arabinogalactan will support future studies into the structure and function of the mycobacterial cell wall .

生化学分析

Biochemical Properties

D-Arabinose-2-d plays a significant role in biochemical reactions. It interacts with enzymes such as D-arabinose dehydrogenases (ARAs), D-arabinonate dehydratases (ADs), 2-keto acid decarboxylases (ADXs), and aldehyde reductases (ALRs) . The nature of these interactions involves the conversion of this compound into other compounds through enzymatic reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in metabolic pathways and interacting with various enzymes. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the biosynthesis of D-1,2,4-Butanetriol (BT) from this compound in an engineered Escherichia coli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, this compound exhibits specific effects, and at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For example, it is used in the biosynthesis of BT, a process that involves several enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2S,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PINTTZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C=O)([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)